Ceftizoxime alapivoxil

Pharmacokinetics Age effect Oral absorption

Ceftizoxime alapivoxil (AS-924) is the sole bifunctional oral cephalosporin prodrug—combining a POM ester and L-alanyl moiety for GI-condition-independent absorption. Unlike monofunctional comparators (cefpodoxime proxetil, cefteram pivoxil), AS-924 maintains consistent Cmax/AUC under variable feeding, antacid pretreatment, and altered GI motility. PK/PD simulations confirm the active ceftizoxime moiety eradicates H. influenzae, whereas cefpodoxime fails at identical simulated human PK conditions. In gnotobiotic models, it selectively depletes E. coli (>600-fold MIC differential vs. B. fragilis) without disrupting anaerobic flora. For medicinal chemistry, it provides the validated bifunctional prodrug benchmark with defined log P–absorption relationships. Procure AS-924 when protocols demand pharmacokinetic robustness across prandial states or targeted Gram-negative coverage via oral dosing.

Molecular Formula C22H28N6O8S2
Molecular Weight 568.6 g/mol
CAS No. 135821-54-4
Cat. No. B109428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftizoxime alapivoxil
CAS135821-54-4
Synonyms7-[[(2Z)-[2-[[(2S)-2-Amino-1-oxopropyl]amino]-4-thiazolyl] (Methoxyimino)acetyl]amino]-8-oxo-(2,2-dimethyl-1-oxopropoxy)methyl Ester 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β[Z(S*)]]]-7-[[[2-[(2-Amino-1-oxopropyl)amino]-4-thia
Molecular FormulaC22H28N6O8S2
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
InChIInChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1
InChIKeyVOPANQNVVCPHQR-IVVGYLHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftizoxime Alapivoxil (CAS 135821-54-4) – Bifunctional Oral Cephalosporin Prodrug for Antibacterial Research


Ceftizoxime alapivoxil (also designated AS-924) is a third-generation cephalosporin antibacterial developed as a bifunctional ester prodrug of the parenteral agent ceftizoxime (CTIZ) [1]. Unlike conventional monofunctional prodrugs that rely solely on a lipophilic pivaloyloxymethyl (POM) ester for oral absorption, ceftizoxime alapivoxil incorporates both the POM group and a hydrophilic L-alanyl moiety at the C-7 aminothiazole position [2]. This dual-modification design was intended to confer a balanced lipophilicity–hydrophilicity profile, enabling consistent oral absorption under varying gastrointestinal conditions while retaining the broad Gram-positive and Gram-negative antibacterial spectrum characteristic of the active ceftizoxime core [3].

Why Ceftizoxime Alapivoxil Cannot Be Substituted by Other Oral Cephalosporin Prodrugs Without Experimental Verification


Oral cephalosporin prodrugs—including cefpodoxime proxetil, cefteram pivoxil, cefditoren pivoxil, and cefuroxime axetil—share the general strategy of esterifying the C-4 carboxylic acid with a lipophilic promoiety to enhance gastrointestinal absorption. However, ceftizoxime alapivoxil is structurally and pharmacokinetically distinct: it is a bifunctional prodrug bearing both a lipophilic POM ester and a hydrophilic L-alanyl group, whereas all the aforementioned comparators are monofunctional prodrugs modified solely at the C-4 position [1]. This bifunctional design translates into absorption kinetics that are quantitatively less susceptible to perturbation by food intake, age, gastric pH elevation, and gastrointestinal motility changes—factors known to significantly alter the bioavailability of conventional monofunctional oral cephalosporin prodrugs [2]. Therefore, procurement decisions cannot assume interchangeability between this compound and other oral cephalosporin prodrugs without direct experimental validation of the specific pharmacokinetic and microbiological endpoints relevant to the intended research application.

Quantitative Differentiation Evidence for Ceftizoxime Alapivoxil vs. Comparator Oral Cephalosporin Prodrugs


Age-Independent Absorption of Ceftizoxime Alapivoxil vs. Cefpodoxime Proxetil in a Human Cross-Over Study

In a cross-over study of 16 healthy adult volunteers (8 young, 8 elderly), the absorption of ceftizoxime alapivoxil (AS-924) was not affected by age, whereas the absorption of the conventional monofunctional prodrug cefpodoxime proxetil (CPOD-PR) increased significantly with age [1]. This age independence is attributed to the bifunctional prodrug design, which maintains a balance of lipophilicity and water solubility across physiological conditions [2].

Pharmacokinetics Age effect Oral absorption

Antacid-Resistant Absorption of Ceftizoxime Alapivoxil vs. Cefteram Pivoxil in Human Volunteers

In a crossover study of 8 healthy adult male volunteers pretreated with the antacid ranitidine, the Cmax, AUC, and cumulative urinary excretion (0–24 h) of cefteram from cefteram pivoxil (CTER-PI) decreased by 32%, 38%, and 37% respectively, whereas the corresponding pharmacokinetic parameters of ceftizoxime alapivoxil (AS-924) were not affected by antacid pretreatment [1]. The resistance of AS-924 to pH-dependent degradation was attributed to its bifunctional design, which prevents the isomerization that inactivates conventional prodrugs at elevated gastric pH [2].

Pharmacokinetics Drug interaction Antacid effect

Superior Gram-Negative Antibacterial Potency of Active Ceftizoxime vs. Cefpodoxime in a PK/PD Simulation Model

A computer-programmed pharmacokinetic simulation model evaluated the bacterial eradication profiles of ceftizoxime (the active moiety of ceftizoxime alapivoxil) versus cefpodoxime (the active moiety of cefpodoxime proxetil). Ceftizoxime effectively eradicated both Streptococcus pneumoniae and Haemophilus influenzae, whereas cefpodoxime eradicated S. pneumoniae but failed to eradicate H. influenzae under the same simulated human PK conditions [1]. This differential Gram-negative coverage is consistent with in vitro MIC comparisons showing ceftizoxime to be more active than cefpodoxime against Enterobacteriaceae and H. influenzae clinical isolates [2].

Antibacterial activity Gram-negative PK/PD modeling

Bifunctional Prodrug Design Confers Robust Oral Absorption in Rabbits vs. Monofunctional Prodrugs

In a systematic rabbit study, a series of monofunctional (lipophilic ester only) and bifunctional (lipophilic ester + L-alanyl) prodrugs of ceftizoxime were synthesized and evaluated. Urinary recovery after oral administration was used as an index of absorption. The bifunctional prodrug AS-924 (ceftizoxime alapivoxil), bearing both a pivaloyloxymethyl ester and an L-alanyl group, exhibited the highest urinary recovery among all synthesized prodrugs, with least-squares analysis demonstrating a parabolic relationship between log P and urinary recovery for both monofunctional and bifunctional series [1]. AS-924 was identified as possessing the optimal balance of lipophilicity and water solubility for oral absorption [2].

Prodrug design Oral bioavailability Urinary recovery

MIC Profile of Active Ceftizoxime Against Intestinal Flora Organisms in Gnotobiotic Mice

In a gnotobiotic mouse model inoculated with 4 defined bacterial strains, the MIC of ceftizoxime (the active moiety of ceftizoxime alapivoxil) was determined: 0.005 μg/mL against Escherichia coli, 3.13 μg/mL against Bacteroides fragilis, 12.5 μg/mL against Enterococcus faecalis, and 12.5 μg/mL against Bifidobacterium breve (inoculum size 10⁶ CFU/mL) [1]. Oral administration of ceftizoxime alapivoxil at 20 mg/kg once daily for 5 days selectively reduced E. coli counts without affecting the other three bacterial strains, and no increase in MIC was observed for any strain after drug administration [2]. This selective antibacterial effect on E. coli within a complex flora context is distinct from many broader-spectrum oral cephalosporins that more heavily disrupt anaerobic flora.

MIC Intestinal flora Gnotobiotic model

Consistent Absorption Despite Food Intake and GI Motility Perturbation vs. Conventional Prodrugs

The absorption rate of ceftizoxime alapivoxil (AS-924) remained constant under multiple gastrointestinal perturbations—including food intake, pretreatment with the GI motility stimulant metoclopramide, and pretreatment with the motility suppressant scopolamine butylbromide—in both dog and human studies [1]. In a cross-over human study, AS-924 absorption was not significantly affected by food intake or age, while the comparator cefpodoxime proxetil showed greater food-dependent absorption enhancement and age-dependent increases [2]. The Tmax of the active ceftizoxime moiety was only slightly prolonged by scopolamine butylbromide (1.8 h vs. 1.5 h without pretreatment), with no significant differences in any other pharmacokinetic parameter [3]. This robustness is directly attributable to the balanced lipophilic–hydrophilic bifunctional design that conventional monofunctional ester prodrugs lack [4].

Pharmacokinetics Food effect GI motility

Recommended Research and Procurement Applications for Ceftizoxime Alapivoxil Based on Quantitative Differentiation Evidence


Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Infection Models Requiring Consistent Oral Exposure

Investigators conducting murine or rabbit infection models with oral antibiotic dosing should prioritize ceftizoxime alapivoxil when study protocols involve variable feeding schedules, aged animals, or co-administration of gastric pH modulators. Evidence from direct comparator studies shows that AS-924 absorption remains constant under food intake variation, antacid pretreatment, and GI motility perturbation, whereas cefpodoxime proxetil and cefteram pivoxil exhibit significant PK variability under these same conditions (32–38% reduction in Cmax/AUC/urinary recovery for cefteram pivoxil with antacid; significant age-dependent increases for cefpodoxime proxetil) [1]. This robustness minimizes inter-experiment variability and reduces the need for protocol standardization around prandial state and concomitant medications.

Respiratory Tract Infection Models Involving Haemophilus influenzae

For researchers studying H. influenzae respiratory infections where oral cephalosporin therapy is the experimental intervention, ceftizoxime alapivoxil provides a critical advantage over cefpodoxime proxetil. PK/PD simulation modeling demonstrated that the active ceftizoxime moiety eradicated both S. pneumoniae and H. influenzae, whereas cefpodoxime failed to eradicate H. influenzae under identical simulated human PK conditions [2]. Procurement of ceftizoxime alapivoxil rather than cefpodoxime proxetil is therefore indicated for any protocol requiring reliable Gram-negative coverage of H. influenzae via the oral route.

Gut Microbiome Research and Selective Enterobacteriaceae Decontamination Studies

Ceftizoxime alapivoxil demonstrates a quantitatively selective antibacterial effect in gnotobiotic mouse models: oral administration at 20 mg/kg/day selectively eradicated E. coli while sparing E. faecalis, B. fragilis, and B. breve at their respective MIC values (0.005, 12.5, 3.13, and 12.5 μg/mL) [3]. With a >600-fold MIC differential between E. coli and B. fragilis, this compound is uniquely suited for studies investigating targeted Gram-negative rod depletion without the broader anaerobic disruption typical of alternative oral cephalosporins such as cefditoren pivoxil or amoxicillin-clavulanate. No post-treatment MIC increase was observed, supporting its utility in longitudinal microbiota studies where resistance emergence is a concern [4].

Oral Prodrug Design and Structure–Absorption Relationship Research

For medicinal chemistry groups investigating prodrug strategies for β-lactam antibiotics, ceftizoxime alapivoxil serves as the reference bifunctional prodrug benchmark. The Kasai et al. (1999) study provides a full structure–absorption relationship dataset including a parabolic log P vs. urinary recovery correlation for both monofunctional and bifunctional prodrug series in rabbits [5]. AS-924 was identified as the optimal candidate from this systematic library, offering a well-characterized comparator for novel bifunctional or monofunctional prodrugs of cephalosporins or other carboxylic acid–containing antibacterials. Its defined physicochemical properties (balanced lipophilicity and water solubility conferred by the POM + L-alanyl combination) [6] provide a validated reference point for absorption prediction models.

Quote Request

Request a Quote for Ceftizoxime alapivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.